
Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is an organic compound with a complex structure that includes a piperidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is often used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methylacrylate)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is not well-documented. it is believed to act as a precursor in the synthesis of more complex molecules, which may have various mechanisms of action depending on their structure. The compound itself does not have a specific mechanism of action but is valuable for its role in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but lacks the methyl group at the 2-position.
1-Benzyl-3-carbomethoxy-4-piperidone: Another related compound used in organic synthesis.
Uniqueness
Methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
methyl 1-benzyl-2-methyl-3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-11-14(17)13(15(18)19-2)8-9-16(11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clave InChI |
XMCAWSFVYLELMP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(CCN1CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



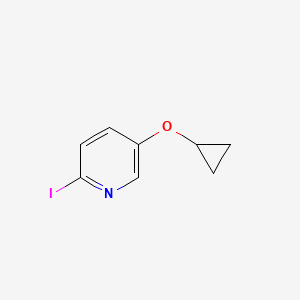
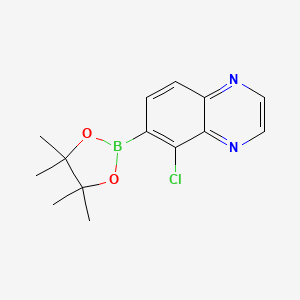

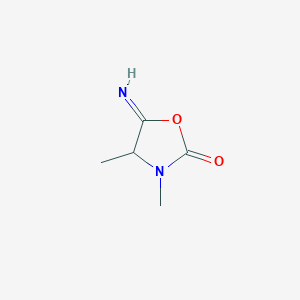
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

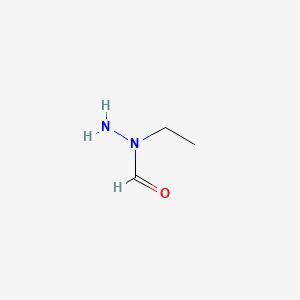
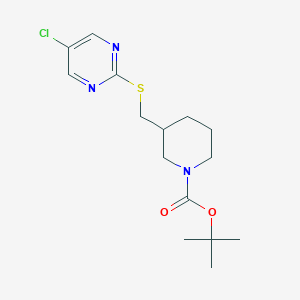



![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

